molecular formula C7H13ClF3NO B1383398 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride CAS No. 1803606-71-4

4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Cat. No. B1383398
M. Wt: 219.63 g/mol
InChI Key: AYZDDFVHPNZUIN-UHFFFAOYSA-N
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Description

“4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803606-71-4 . It has a molecular weight of 219.63 and its IUPAC name is 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H . This indicates that the compound has a cyclohexane ring with an amino group and a trifluoromethyl group attached to the same carbon atom, and a hydroxyl group attached to an adjacent carbon atom. The compound also includes a chloride ion, making it a hydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Polymeric Materials

Research has explored the synthesis and properties of organosoluble polyimides, which are derived from aromatic diamines that include cyclohexane groups substituted with trifluoromethyl groups, similar in structure to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride. These polyimides exhibit excellent solubility in a range of organic solvents, good mechanical properties, and exceptional thermal stability, making them suitable for advanced applications such as microelectronics due to their low dielectric constants and moisture absorptions (Yang, Su, & Hsiao, 2004).

Organic Synthesis and Building Blocks

The compound serves as a precursor or building block in the synthesis of highly functionalized reactive intermediates, such as cyclohexane-1,3-dione and cyclohex-2-en-1-one derivatives, which are pivotal in the construction of organic and heterocyclic compounds containing a trifluoromethyl group. This functionality is crucial for developing compounds with potential applications in medicinal chemistry and materials science (Fadeyi & Okoro, 2008).

Molecular Recognition and Chiral Discrimination

Optically pure derivatives of cyclohexan-1-ol, similar to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride, have been used as chiral solvating agents for molecular recognition of enantiomers of acids, demonstrating the compound's potential in chiral discrimination and analytical applications. This capability is vital for understanding and developing enantioselective processes in synthetic chemistry (Khanvilkar & Bedekar, 2018).

Advanced Organic Reactions

The compound and its derivatives have been involved in complex organic reactions, such as the silver-catalyzed tandem hydroamination and cyclization of enynes, leading to the synthesis of pyrrolines. This highlights its role in facilitating novel synthetic pathways for the construction of nitrogen-containing heterocycles, which are common frameworks in pharmaceuticals and agrochemicals (Zhou et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-amino-4-(trifluoromethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDDFVHPNZUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride

CAS RN

1803606-71-4
Record name 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride
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Reactant of Route 6
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